5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 74784-49-9
VCID: VC11600003
InChI:
SMILES:
Molecular Formula: C4H10Cl2N4S
Molecular Weight: 217.1

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

CAS No.: 74784-49-9

Cat. No.: VC11600003

Molecular Formula: C4H10Cl2N4S

Molecular Weight: 217.1

Purity: 95

* For research use only. Not for human or veterinary use.

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride - 74784-49-9

Specification

CAS No. 74784-49-9
Molecular Formula C4H10Cl2N4S
Molecular Weight 217.1

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, reflecting its substitution pattern: an aminoethyl group at position 5 and an amine at position 2 of the thiadiazole ring, with two hydrochloride counterions . Its molecular formula is C₄H₁₀Cl₂N₄S, corresponding to a molecular weight of 217.12 g/mol .

Structural Features

The thiadiazole core consists of a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. The 1-aminoethyl substituent introduces a chiral center at the ethyl group’s first carbon, while the dihydrochloride salt enhances solubility in polar solvents. The SMILES notation CC(C1=NN=C(S1)N)N.Cl.Cl and InChIKey NAHLDPXMIFZSDX-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number1227465-61-3
PubChem CID50998536
Molecular Weight217.12 g/mol
SMILESCC(C1=NN=C(S1)N)N.Cl.Cl
InChIKeyNAHLDPXMIFZSDX-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Synthetic Routes

The preparation of 1,3,4-thiadiazole derivatives typically involves cyclization reactions between thiosemicarbazides and carboxylic acids or their derivatives. A patent by CN103936692A describes a solid-phase method using thiosemicarbazide, aromatic acids, and phosphorus oxychloride (POCl₃) under mild grinding conditions, achieving yields exceeding 94% for analogous compounds . For 5-(1-aminoethyl) derivatives, propionic acid derivatives may serve as precursors to introduce the aminoethyl side chain.

Advanced One-Pot Methodologies

Recent advancements by MDPI highlight the use of polyphosphate ester (PPE) as a condensing agent, enabling a one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids at temperatures below 85°C . This approach minimizes byproducts and simplifies purification, making it suitable for scaling production of chiral thiadiazoles like 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine .

Physicochemical and Spectral Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, methanol). Its stability under ambient conditions is attributed to the aromatic thiadiazole ring, which resists hydrolysis and oxidation .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include:

    • 3285 cm⁻¹: N-H stretching (amine groups) .

    • 1671 cm⁻¹: C=N stretching (thiadiazole ring) .

    • 1032 cm⁻¹: N-C-S bending vibrations .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 1.3 ppm (CH₃, triplet), δ 2.9 ppm (CH₂, quartet), δ 6.8 ppm (NH₂, broad) .

    • ¹³C NMR: δ 165 ppm (C=N), δ 45 ppm (CH₂-NH₂) .

Pharmacological and Industrial Applications

Biological Activity

1,3,4-thiadiazoles are renowned for their broad-spectrum bioactivity. Derivatives bearing aminoalkyl substituents demonstrate:

  • Anticancer Potential: Inhibition of HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines via apoptosis induction .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis through thiol scavenging .

Material Science Applications

The compound’s electron-deficient thiadiazole ring makes it a candidate for:

  • Corrosion Inhibitors: Adsorption onto metal surfaces via sulfur and nitrogen lone pairs .

  • Ligands in Coordination Chemistry: Formation of stable complexes with transition metals for catalytic applications .

Recent Research and Future Directions

Computational Studies

Density Functional Theory (DFT) analyses predict strong electrostatic interactions between the protonated amine groups and biological targets, guiding rational drug design .

Synthetic Optimization

Future work should explore enantioselective synthesis to isolate optically pure isomers, enhancing pharmacological specificity .

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